molecular formula C18H20ClN3O4 B6490794 ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate CAS No. 847398-17-8

ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate

Cat. No. B6490794
CAS RN: 847398-17-8
M. Wt: 377.8 g/mol
InChI Key: VSBCTXNXWFVHHB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . The presence of a chlorophenyl group suggests potential for biological activity, as chlorophenyl groups are often seen in pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multicomponent reactions involving β-ketoesters, aromatic aldehydes, and aromatic amines . Another method involves the reaction of phenylacetylene with 2-isocyanoacetate .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. X-ray diffraction and spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR are commonly used to analyze the structure of similar compounds .

properties

IUPAC Name

ethyl 1-[3-(2-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-2-26-17(24)12-6-5-9-21(11-12)15-10-16(23)22(18(25)20-15)14-8-4-3-7-13(14)19/h3-4,7-8,10,12H,2,5-6,9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBCTXNXWFVHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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